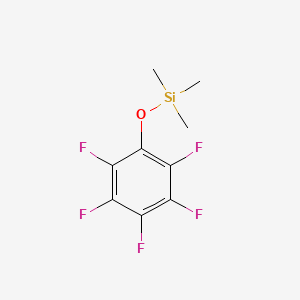

Silane, trimethyl(pentafluorophenoxy)-

Description

"Silane, trimethyl(pentafluorophenoxy)-" is a fluorinated organosilicon compound characterized by a trimethylsilane core substituted with a pentafluorophenoxy group. The pentafluorophenoxy moiety is highly electron-withdrawing due to the electronegativity of fluorine atoms, which enhances the compound's reactivity, particularly in silylation and nucleophilic substitution reactions. This structural feature also increases thermal stability and resistance to hydrolysis compared to non-fluorinated analogues.

Properties

Molecular Formula |

C9H9F5OSi |

|---|---|

Molecular Weight |

256.24 g/mol |

IUPAC Name |

trimethyl-(2,3,4,5,6-pentafluorophenoxy)silane |

InChI |

InChI=1S/C9H9F5OSi/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 |

InChI Key |

FYCOZPGUWKTYNJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Trimethylsilyl Chloride (C₃H₉ClSi)

- Structural Differences: Replaces the pentafluorophenoxy group with a chloride.

- Reactivity : Chloride is a superior leaving group, making trimethylsilyl chloride highly reactive in silylation reactions. However, it is more volatile and prone to hydrolysis than fluorinated silanes.

- Applications : Widely used as a protecting agent for hydroxyl groups in organic synthesis. Its lower molecular weight (108.64 g/mol) facilitates easy handling but limits stability in aqueous environments .

(Trifluoromethyl)trimethylsilane (C₄H₉F₃Si)

- Structural Differences: Substitutes the pentafluorophenoxy group with a trifluoromethyl (-CF₃) group.

- Reactivity: The -CF₃ group is less bulky and less electron-withdrawing than pentafluorophenoxy, resulting in milder reactivity. This compound is primarily used in trifluoromethylation reactions.

- Applications : Valued in pharmaceuticals and agrochemicals for introducing fluorine atoms. Molecular weight (142.20 g/mol) is lower than the target compound, suggesting higher volatility .

Perfluorinated Alkyl Silanes (e.g., Silane, trichloro(heptadecafluorodecyl)-)

- Structural Differences : Feature long perfluorinated alkyl chains (e.g., heptadecafluorodecyl) instead of aromatic fluorinated groups.

- Properties: Extremely hydrophobic and oleophobic due to the fluorocarbon chain, making them ideal for surface coatings. However, their bulkiness reduces reactivity in synthetic applications compared to pentafluorophenoxy-substituted silanes.

- Applications : Anti-fouling coatings, water-repellent materials .

DSPE-hyd-PEG-Silane

- Structural Differences : Incorporates polyethylene glycol (PEG) and hydrazide groups, creating a biocompatible hybrid structure.

- Properties: Designed for stability in biological systems, contrasting with the electron-deficient pentafluorophenoxy silane.

- Applications : Drug delivery, gene therapy, and biosensors due to low toxicity and tunable PK length .

Trimethyl(3-phenyl-2-propenyl)-Silane

- Structural Differences : Contains a propenyl group with a phenyl substituent, enabling conjugation in polymers.

- Market Data : Global production capacity is projected to grow at 4.5% CAGR (2020–2025), indicating industrial relevance in polymer manufacturing. Unlike fluorinated silanes, its applications focus on materials science rather than reactive intermediates .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| Silane, trimethyl(pentafluorophenoxy)- | C₉H₁₀F₅OSi | 278.25 | Pentafluorophenoxy | High (electron-withdrawing) | Organic synthesis, catalysts |

| Trimethylsilyl Chloride | C₃H₉ClSi | 108.64 | Chloride | Very high (volatile) | Hydroxyl protection |

| (Trifluoromethyl)trimethylsilane | C₄H₉F₃Si | 142.20 | Trifluoromethyl | Moderate | Fluorination reactions |

| DSPE-hyd-PEG-Silane | Complex | ~1,000–2,000 | PEG, hydrazide | Biocompatible | Drug delivery systems |

Table 2: Industrial and Thermal Properties

| Compound | Thermal Stability | Hydrophobicity | Market Demand (2025 Projection) |

|---|---|---|---|

| Silane, trimethyl(pentafluorophenoxy)- | High | Moderate | Niche (specialty chemicals) |

| Trimethyl(3-phenyl-2-propenyl)-Silane | Moderate | Low | High (polymers, coatings) |

| Perfluorinated Alkyl Silanes | Very High | Extreme | Moderate (surface treatments) |

Research Findings and Challenges

- Reactivity: The pentafluorophenoxy group enhances stability in polar solvents, enabling its use in catalytic systems where moisture sensitivity is a concern .

- Environmental Impact : Fluorinated silanes, including the target compound, may pose environmental risks due to PFAS-related persistence. Research into biodegradable alternatives is critical .

- Synthetic Limitations: Higher molecular weight and steric hindrance of pentafluorophenoxy may reduce reaction yields compared to smaller silanes like trimethylsilyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.